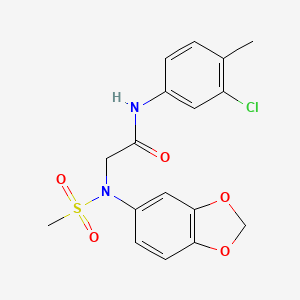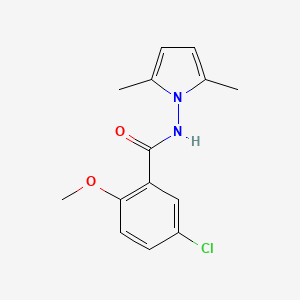
5-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide
描述
5-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential for therapeutic use. It is commonly referred to as "CDM-1" and belongs to the class of benzamide derivatives.
作用机制
The mechanism of action of CDM-1 involves its ability to bind to the tubulin protein, which is essential for cell division. By binding to tubulin, CDM-1 disrupts the microtubule network, which is necessary for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest and apoptosis in cancer cells. In addition, CDM-1 has been found to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
CDM-1 has been found to have several biochemical and physiological effects. In cancer cells, CDM-1 induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. In addition, CDM-1 has been found to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In inflammation research, CDM-1 has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disorder research, CDM-1 has been found to reduce oxidative stress and neuroinflammation by inhibiting the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
实验室实验的优点和局限性
CDM-1 has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily confirmed using standard analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). In addition, CDM-1 has shown high efficacy in inhibiting the growth and proliferation of cancer cells and reducing inflammation and neuroinflammation. However, CDM-1 has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. In addition, its mechanism of action involves the disruption of the microtubule network, which is essential for cell division. This may lead to adverse effects on normal cells, which limits its therapeutic potential.
未来方向
CDM-1 has shown promising results in preclinical studies, and further research is needed to evaluate its therapeutic potential in vivo. Some future directions for CDM-1 research include:
1. Investigating the pharmacokinetics and pharmacodynamics of CDM-1 in animal models to determine its optimal dosing and administration route.
2. Developing novel formulations of CDM-1 to improve its solubility and bioavailability.
3. Evaluating the efficacy of CDM-1 in combination with other chemotherapeutic agents to enhance its therapeutic potential.
4. Investigating the potential of CDM-1 as a neuroprotective agent in animal models of neurodegenerative disorders.
5. Investigating the potential of CDM-1 as an anti-inflammatory agent in animal models of inflammatory diseases.
In conclusion, CDM-1 is a chemical compound that has shown promising results in scientific research for its potential therapeutic use in cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the disruption of the microtubule network and inhibition of NF-κB activation. CDM-1 has several advantages for lab experiments, but its low solubility in water and potential adverse effects on normal cells limit its therapeutic potential. Further research is needed to evaluate its efficacy in vivo and determine its optimal dosing and administration route.
科学研究应用
CDM-1 has been extensively studied for its potential therapeutic use in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, CDM-1 has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, CDM-1 has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurodegenerative disorder research, CDM-1 has been shown to protect neuronal cells from oxidative stress and reduce neuroinflammation.
属性
IUPAC Name |
5-chloro-N-(2,5-dimethylpyrrol-1-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9-4-5-10(2)17(9)16-14(18)12-8-11(15)6-7-13(12)19-3/h4-8H,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLJJWIEELEUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=C(C=CC(=C2)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(4-nitrophenoxy)benzoyl]morpholine](/img/structure/B4237110.png)
![1-{[4-(3-methylbenzoyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B4237112.png)
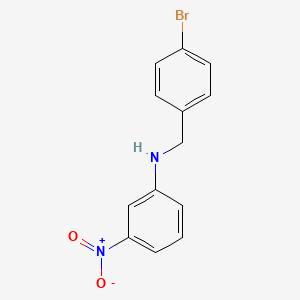
![1-(3-{5-[(2-chloro-6-fluorobenzyl)thio]-1H-tetrazol-1-yl}phenyl)ethanone](/img/structure/B4237117.png)
![2-(4-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4237136.png)
![2,2,2-trichloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4237138.png)
![N-{7-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl}propanamide](/img/structure/B4237142.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4237146.png)
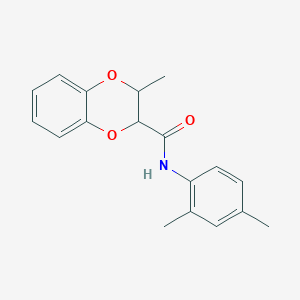
![3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzaldehyde](/img/structure/B4237160.png)
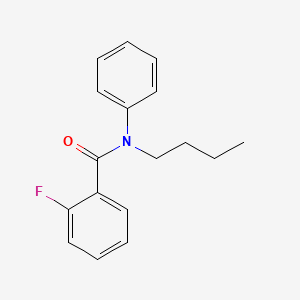
![7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4237185.png)
![2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide hydrochloride](/img/structure/B4237191.png)
